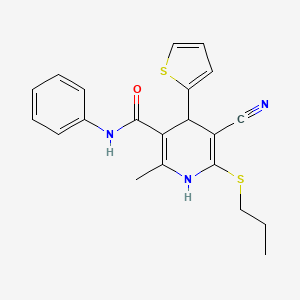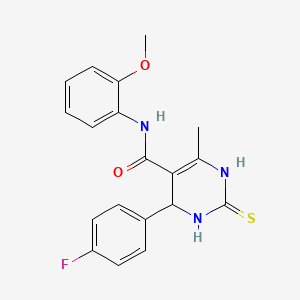![molecular formula C17H27NO6 B4962890 N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, commonly known as DMPEA-IP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA-IP is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the modulation of various physiological processes.
Mécanisme D'action
DMPEA-IP acts as a selective agonist of N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is a G protein-coupled receptor that is involved in the modulation of various physiological processes. Upon binding to this compound, DMPEA-IP activates the receptor and triggers downstream signaling pathways that lead to the modulation of neurotransmitter release. This results in the modulation of various physiological processes such as mood, reward, and cognition.
Biochemical and Physiological Effects:
DMPEA-IP has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in the modulation of various physiological processes such as mood, reward, and cognition. DMPEA-IP has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA-IP has several advantages for lab experiments, including its high selectivity and affinity for N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which makes it a potential candidate for the development of novel therapeutics for the treatment of various neuropsychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of DMPEA-IP, including the development of novel therapeutics for the treatment of various neuropsychiatric disorders, the investigation of its potential as a tool for studying the role of N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in various physiological processes, and the exploration of its potential applications in drug discovery and development. Further studies are needed to fully understand the mechanism of action and potential side effects of DMPEA-IP, as well as its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders.
Méthodes De Synthèse
DMPEA-IP can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-chloroethylamine hydrochloride. The final product is obtained by the reaction of the intermediate with oxalic acid.
Applications De Recherche Scientifique
DMPEA-IP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. It has been found to have a high affinity for N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is expressed in various regions of the brain and is involved in the regulation of mood, reward, and cognition. DMPEA-IP has been shown to activate this compound and modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the development of novel therapeutics for the treatment of various neuropsychiatric disorders such as depression, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12(2)16-5-6-17-7-8-18-15-10-13(3)9-14(4)11-15;3-1(4)2(5)6/h9-12,16H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITVAFLFZRMXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)
![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)

![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)

![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)